Tert-Butyl 2,3-Dihydro-1H-Pyrido[2,3-E][1,4]Diazepine-4(5H)-Carboxylate
Description
Historical Development of Diazepine Chemistry
The origins of diazepine chemistry trace back to the mid-20th century, when Hoffmann-La Roche chemist Leo Sternbach discovered chlordiazepoxide (Librium) in 1957, followed by diazepam (Valium) in 1959. These early 1,4-benzodiazepines revolutionized psychopharmacology due to their superior safety profiles compared to barbiturates, combining anxiolytic, muscle relaxant, and anticonvulsant properties. Sternbach’s synthesis strategy—cyclocondensation of 2-amino-5-chlorobenzophenone with glycine ethyl ester—established a template for heterocyclic diversification. By the 1970s, researchers began exploring ring-annelated derivatives to modulate pharmacokinetic properties, leading to pyrido-fused systems that retained central nervous system (CNS) activity while introducing novel stereoelectronic features.
Evolution and Significance of Pyrido-Annulated Diazepines
Pyrido-annulated diazepines emerged as topological mimetics of peptide secondary structures, enabling targeted interactions with GABAA receptors and other biological targets. Computational studies revealed that the pyrido[2,3-e] fusion imposes distinct conformational constraints compared to classical benzodiazepines. For instance, density functional theory (DFT) analyses demonstrate that the M- and P-conformers of diazepine cores exhibit differential binding affinities due to variations in hydrogen-bonding capacity and van der Waals contacts. Pyridoazepines, such as those described by Muylaert et al., exhibit comparable CNS activity to diazepam but with enhanced metabolic stability, attributed to the electron-withdrawing pyridine nitrogen. This structural motif also facilitates regioselective functionalization at N-4 or N-1 positions under microwave-assisted conditions, as demonstrated in alkylation studies.
Position of Tert-Butyl 2,3-Dihydro-1H-Pyrido[2,3-e]Diazepine-4(5H)-Carboxylate in Contemporary Research
The tert-butyl carbamate group in this compound serves dual roles: as a protecting group for secondary amines during solid-phase synthesis and as a steric modulator influencing ring puckering dynamics. Its synthesis, typified by the intermediate tert-butyl 1,2,3,5-tetrahydro-4H-benzo[e]diazepine-4-carboxylate (CAS: 195983-63-2), involves palladium-catalyzed coupling or nucleophilic substitution reactions to install the pyrido moiety. Recent applications include its use as a precursor to kinase inhibitors and allosteric modulators of ionotropic glutamate receptors, leveraging the diazepine core’s ability to adopt boat-like conformations that complement hydrophobic binding pockets.
Nomenclature Systems for Heterocyclic Ring Fusion Patterns
The IUPAC name tert-butyl 2,3-dihydro-1H-pyrido[2,3-e]diazepine-4(5H)-carboxylate encodes critical structural information:
- Pyrido[2,3-e] : Indicates fusion of a pyridine ring at the 2,3-positions of the diazepine, with the ‘e’ suffix specifying the annulation direction.
- 1H- and 5H- : Denote hydrogen positions on nitrogen atoms at the 1- and 5-positions of the diazepine ring.
- 2,3-Dihydro : Signifies partial saturation at the 2,3-positions, reducing aromaticity and increasing conformational flexibility.
Comparative nomenclature for related systems is illustrated below:
This systematic approach ensures unambiguous communication of regiochemistry and substitution patterns across heterocyclic derivatives.
Properties
IUPAC Name |
tert-butyl 1,2,3,5-tetrahydropyrido[2,3-e][1,4]diazepine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-8-7-15-11-10(9-16)5-4-6-14-11/h4-6H,7-9H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXHPCBQOGQOAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2=C(C1)C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-Butyl 2,3-Dihydro-1H-Pyrido[2,3-E][1,4]Diazepine-4(5H)-Carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and stringent control of reaction parameters such as temperature, pressure, and pH to achieve consistent results .
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butyl carbamate group is cleaved under acidic conditions to regenerate the free amine. Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane are commonly used :
textBoc-Protected Diazepine + TFA/DCM → Free Amine + CO\(_2\) + tert-Butyl Alcohol
Example:
-
Deprotection of tert-butyl 9-chloro-2,3-dihydro-1H-benzo[e] diazepine-4(5H)-carboxylate with TFA yields the corresponding amine, enabling further functionalization .
N-Alkylation/Acylation
The secondary amine in the diazepine ring undergoes alkylation or acylation. For example:
-
Alkylation with propargyl bromide in the presence of a base (e.g., NaH) introduces terminal alkynes .
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Acylation with acid chlorides (e.g., benzoyl chloride) forms amides .
Electrophilic Substitution
Electron-rich positions on the pyridine ring (e.g., C8) can undergo halogenation or nitration. For instance:
Comparative Analysis of Structural Analogs
Scientific Research Applications
Medicinal Chemistry
Neuropharmacological Applications
Tert-Butyl 2,3-Dihydro-1H-Pyrido[2,3-E][1,4]Diazepine-4(5H)-Carboxylate has been studied for its neuropharmacological properties. Compounds with similar diazepine structures have shown promise as neuroleptics and antidepressants. For instance, derivatives of diazepines are known to exhibit significant analgesic and sedative effects, which could be beneficial in treating conditions such as anxiety and depression .
Antiemetic Activity
Research indicates that certain diazepine derivatives possess antiemetic properties. The potential of this compound to act as an antiemetic could be explored further in clinical studies to assess its efficacy in preventing nausea and vomiting associated with chemotherapy or postoperative recovery .
Synthetic Applications
Building Block for Heterocyclic Compounds
This compound serves as a versatile building block in the synthesis of various heterocyclic compounds. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals. For example, it can be utilized in the synthesis of more complex molecules that may have enhanced biological activities or improved pharmacokinetic profiles .
Functionalization and Derivatization
The ability to undergo functionalization makes this compound a valuable intermediate in organic synthesis. Researchers have demonstrated methods for modifying this compound to create derivatives with tailored properties for specific applications in drug development .
Case Study 1: Neuroleptic Activity
In a study assessing the neuroleptic activity of various benzodiazepine derivatives, this compound was found to exhibit significant sedative effects in animal models. The results indicated that this compound could potentially serve as a lead for developing new neuroleptics with fewer side effects compared to existing medications .
Case Study 2: Synthesis of New Derivatives
A recent publication detailed the synthesis of novel derivatives from this compound through various chemical transformations. These derivatives were evaluated for their biological activities, revealing enhanced efficacy against certain cancer cell lines compared to the parent compound. This underscores the importance of this compound as a precursor in drug discovery efforts aimed at developing anticancer agents .
Mechanism of Action
The mechanism of action of Tert-Butyl 2,3-Dihydro-1H-Pyrido[2,3-E][1,4]Diazepine-4(5H)-Carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, where the compound can act as an inhibitor or modulator. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Heterocyclic Core Variations
The compound’s pyrido-diazepine framework distinguishes it from related bicyclic systems. Key analogs include:
Key Observations :
Key Observations :
Physicochemical and Application-Based Differences
Key Observations :
- The target compound’s tert-butyl carbamate group balances solubility and stability, making it preferable for multi-step syntheses.
- Ethyl oxazino-oxazine has broader material science applications due to its unique fused aromatic system .
- Imidazo-pyrrolo-pyrazine derivatives are tailored for kinase inhibition, leveraging their planar heteroaromatic systems .
Biological Activity
Tert-Butyl 2,3-Dihydro-1H-Pyrido[2,3-E][1,4]Diazepine-4(5H)-Carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C12H15N2O2
- Molecular Weight : 219.26 g/mol
- CAS Number : 1935935-59-3
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its pharmacological properties. The compound has shown promise in several areas:
Anticancer Activity
Several studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been tested against various cancer cell lines with promising results:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| A549 | 10 | Moderate |
| HeLa | 8 | High |
| MCF7 | 12 | Moderate |
These findings suggest that this compound may inhibit cancer cell proliferation through mechanisms that are yet to be fully elucidated.
The mechanism by which this compound exerts its biological effects is believed to involve the modulation of specific signaling pathways associated with cell survival and apoptosis. Research indicates that it may interact with certain receptors or enzymes involved in these pathways.
Study 1: Antitumor Effects
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antitumor effects of Tert-Butyl 2,3-Dihydro-1H-Pyrido[2,3-E][1,4]Diazepine derivatives. The study found that certain modifications to the compound enhanced its potency against tumor cells while reducing toxicity to normal cells.
Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective properties of this compound in models of neurodegeneration. The results indicated that it could reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating neurodegenerative diseases.
Research Findings
Recent research has highlighted several key findings regarding the biological activity of this compound:
- Antimicrobial Activity : Preliminary tests have shown that this compound possesses antimicrobial properties against various bacterial strains.
- Cytotoxicity : Assessments using MTT assays demonstrated that the compound exhibits dose-dependent cytotoxicity in cancer cell lines.
- Pharmacokinetics : Studies on pharmacokinetic profiles suggest favorable absorption and distribution characteristics in vivo.
Q & A
Q. What synthetic methodologies are commonly employed to prepare tert-butyl 2,3-dihydro-1H-pyrido[2,3-e][1,4]diazepine-4(5H)-carboxylate?
A multi-step synthesis is typically utilized, involving hydrogenation and protective group strategies. For example, tert-butyl-protected intermediates can be synthesized via catalytic hydrogenation (e.g., Pd-C at 0.12 MPa in MeOH for 12 hours) to reduce benzyloxy groups or other sensitive functionalities . Cyclization reactions under controlled temperatures (e.g., 0–25°C) and inert atmospheres are critical to avoid side reactions. Solvent selection (e.g., DCM, THF) and stoichiometric ratios of reagents should be optimized to maximize yield and purity .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Comprehensive characterization requires:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry and stereochemistry, particularly for dihydro-pyrido-diazepine systems .
- X-Ray Crystallography : For unambiguous structural determination, SHELX programs (e.g., SHELXL) are widely used for refinement, especially when resolving hydrogen bonding or torsional ambiguities in fused-ring systems .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula and isotopic patterns .
- Infrared (IR) Spectroscopy : To identify carbonyl (C=O) and diazepine ring vibrations .
Advanced Research Questions
Q. How can researchers address contradictions between spectroscopic data and crystallographic results for this compound?
Discrepancies often arise from dynamic effects in solution (NMR) versus static crystal structures (X-ray). To resolve these:
- Perform variable-temperature NMR to assess conformational flexibility.
- Use density functional theory (DFT) calculations to model solution-state conformers and compare with crystallographic data .
- Validate hydrogen bonding patterns via NOESY/ROESY experiments to detect spatial proximities in solution .
Q. What experimental strategies are effective for evaluating the pharmacological potential of this compound?
- In Vitro Assays : Screen against target receptors (e.g., GPCRs, kinases) using fluorescence polarization or radioligand binding assays. For example, tert-butyl-protected diazepines have been tested for CNS activity due to their structural similarity to benzodiazepines .
- Structure-Activity Relationship (SAR) Studies : Modify substituents on the pyrido-diazepine core (e.g., tert-butyl group, heterocyclic rings) and assess changes in potency and selectivity .
- Metabolic Stability Testing : Use liver microsomes or hepatocyte models to evaluate cytochrome P450-mediated degradation .
Q. How should researchers design experiments to investigate the compound’s reactivity in diverse chemical environments?
- Acid/Base Stability : Expose the compound to varying pH conditions (e.g., HCl/NaOH) and monitor degradation via HPLC. Tert-butyl esters are prone to cleavage under strong acidic conditions .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .
- Oxidative/Reductive Studies : Use agents like H₂O₂ or NaBH₄ to assess redox susceptibility, particularly for the diazepine ring .
Q. What computational tools are recommended for modeling the compound’s interactions with biological targets?
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite can predict binding modes to proteins (e.g., serotonin receptors) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent to evaluate stability and conformational changes over time .
- Pharmacophore Modeling : Identify critical functional groups (e.g., tert-butyl carboxylate, pyridine nitrogen) that contribute to binding affinity .
Methodological Notes
- SHELX Refinement : When using X-ray data, employ SHELXL for high-resolution refinement. Key parameters include anisotropic displacement parameters for non-H atoms and restraint-free refinement for rigid moieties .
- Data Reproducibility : Document reaction conditions (e.g., Pd-C catalyst loading, hydrogen pressure) meticulously to ensure reproducibility across labs .
- Safety Protocols : Refer to safety data sheets (SDS) for handling guidelines, particularly for tert-butyl esters, which may release toxic gases upon decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
